molecular formula C12H16O3 B12361683 5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

Cat. No.: B12361683
M. Wt: 208.25 g/mol
InChI Key: OEZLMCBHGPLMEL-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is a chemical compound belonging to the class of chromenes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde can be achieved through a multi-step process. One common method involves the condensation of 3-formylchromone with dimedone in the presence of a base such as piperidine. The reaction is typically carried out in ethanol under reflux conditions for several hours. The product is then purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of environmentally friendly solvents and catalysts, are increasingly being adopted in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid.

    Reduction: 5,7-Dimethyl-4-hydroxy-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde involves its interaction with various molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. Its antioxidant properties are likely due to its ability to scavenge free radicals and prevent oxidative damage to cells.

Comparison with Similar Compounds

Similar Compounds

    5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.

    5,7-Dimethyl-4-hydroxy-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde: Similar structure but with a hydroxyl group instead of a carbonyl group.

Uniqueness

5,7-Dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its aldehyde group allows for versatile chemical modifications, making it a valuable intermediate in organic synthesis.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

5,7-dimethyl-4-oxo-4a,5,6,7,8,8a-hexahydrochromene-3-carbaldehyde

InChI

InChI=1S/C12H16O3/c1-7-3-8(2)11-10(4-7)15-6-9(5-13)12(11)14/h5-8,10-11H,3-4H2,1-2H3

InChI Key

OEZLMCBHGPLMEL-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C2C(C1)OC=C(C2=O)C=O)C

Origin of Product

United States

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